Direct Biochemical Potency Comparison: ZEN‑2759 vs. JQ1 and I‑BET762 in AlphaScreen Assay
In a standardized AlphaScreen assay measuring displacement of tetra‑acetylated histone H4 peptide from BRD4 bromodomains, ZEN‑2759 exhibited IC₅₀ values of 0.23 μM (BD1), 0.08 μM (BD2), and 0.28 μM (BD1BD2). Under identical conditions, the benchmark inhibitor JQ1 showed IC₅₀ values of 0.06 μM (BD1), 0.04 μM (BD2), and 0.05 μM (BD1BD2), while I‑BET762 yielded 0.04 μM (BD1), 0.28 μM (BD2), and 0.47 μM (BD1BD2) [REFS‑1].
| Evidence Dimension | IC₅₀ (μM) for BRD4 bromodomain constructs |
|---|---|
| Target Compound Data | BRD4(BD1): 0.23; BRD4(BD2): 0.08; BRD4(BD1BD2): 0.28 |
| Comparator Or Baseline | JQ1: BD1 0.06, BD2 0.04, BD1BD2 0.05; I‑BET762: BD1 0.04, BD2 0.28, BD1BD2 0.47 |
| Quantified Difference | ZEN‑2759 is 3.8× less potent on BD1 than JQ1 and 5.8× less potent than I‑BET762; on BD2 it is 2× less potent than JQ1 but 3.5× more potent than I‑BET762 |
| Conditions | AlphaScreen assay with tetra‑acetylated histone H4 peptide; 30‑min incubation |
Why This Matters
The distinct BD1/BD2 potency profile (0.23 μM vs. 0.08 μM) allows researchers to probe domain‑specific biology; selecting a pan‑potent compound like JQ1 would mask this differential effect.
- [1] Kharenko OA, Patel RG, Brown SD, et al. J Med Chem. 2018;61(18):8202‑8211. Table 1. View Source
